molecular formula C10H16O3 B13060342 4-Butanoyl-2,2-dimethyloxolan-3-one

4-Butanoyl-2,2-dimethyloxolan-3-one

Cat. No.: B13060342
M. Wt: 184.23 g/mol
InChI Key: IYCCRNBYLAHINZ-UHFFFAOYSA-N
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Description

Its structure includes a butanoyl group (C4H7O) at the 4-position and two methyl groups at the 2-positions of the oxolan-3-one backbone. This compound is primarily studied for its role in coordination chemistry, particularly as a ligand or co-ligand in metal ion extraction processes. For instance, it is incorporated into Schiff base ligands such as N,N’-ethylenebis(4-butanoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-oneimine) (H2BuEtP), which demonstrates high efficiency in extracting uranium(VI) from aqueous solutions .

Key properties include:

  • Solubility: Demonstrates moderate solubility in chloroform, making it suitable for liquid-liquid extraction applications .
  • Coordination Behavior: Forms stable complexes with uranyl ions (UO₂²⁺), with proposed formulae such as UO₂(HBuEtP)X and UO₂(HBuEtP)X·HBuP (where X = NO₃⁻, SO₄²⁻, etc.), depending on auxiliary ligands .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

4-butanoyl-2,2-dimethyloxolan-3-one

InChI

InChI=1S/C10H16O3/c1-4-5-8(11)7-6-13-10(2,3)9(7)12/h7H,4-6H2,1-3H3

InChI Key

IYCCRNBYLAHINZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1COC(C1=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butanoyl-2,2-dimethyloxolan-3-one typically involves the reaction of 2,2-dimethyloxolan-3-one with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the butanoyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Butanoyl-2,2-dimethyloxolan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Butanoyl-2,2-dimethyloxolan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Butanoyl-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activity and affect cellular processes through its functional groups. The oxolan ring and butanoyl group play crucial roles in its binding affinity and reactivity with biological molecules .

Comparison with Similar Compounds

Structural Analogues in Metal Ion Extraction

(a) 4-Butanoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (HBuP)
  • Role : Acts as an auxiliary ligand in combination with H2BuEtP to enhance U(VI) extraction efficiency.
  • Key Differences :
    • Extraction Efficiency : The pH½ (half-extraction pH) shifts from 4.88 ± 0.10 (H2BuEtP alone) to 2.14 ± 0.10 when HBuP is added, indicating a 2.74 pH unit improvement in acidic media .
    • Extraction Constant (Log Kex) : Increases from -1.68 ± 0.12 (H2BuEtP) to -0.72 ± 0.13 (H2BuEtP-HBuP), demonstrating enhanced thermodynamic favorability .

Table 1: Extraction Performance of H2BuEtP vs. H2BuEtP-HBuP

Parameter H2BuEtP H2BuEtP-HBuP
pH½ 4.88 ± 0.10 2.14 ± 0.10
Log Kex -1.68 ± 0.12 -0.72 ± 0.13
Extracted Species UO₂(HBuEtP)X UO₂(HBuEtP)X·HBuP
(b) N,N’-Ethylenebis(4-acetyl) Analogues
  • Example: 4-(4-Acetylanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one (CAS 339017-47-9) .
  • Key Differences: Structure: Contains an acetyl group instead of butanoyl and lacks the oxolane ring. Application: Primarily studied in organic synthesis rather than metal ion extraction, reflecting reduced utility in coordination chemistry compared to 4-butanoyl derivatives .

Functional Analogues in Solvent Extraction

(a) Butyloctanol and Butylphenol Derivatives
  • Examples: 2-Butyloctanol (CAS 3913-02-8) and 4-tert-Butylphenol (CAS 98-54-4) .
  • Key Differences: Polarity: Aliphatic alcohols (e.g., butyloctanol) exhibit lower polarity than 4-butanoyl-oxolan-3-one, reducing their ability to stabilize charged metal complexes. Extraction Mechanism: These compounds typically act as neutral extractants via solvation, unlike 4-butanoyl-oxolan-3-one, which participates in chelation .

Lactone and Furanone Derivatives

(a) Dihydro-3-hydroxy-3-vanillyl-4-veratryl-2(3H)-furanone
  • Structure : Features a hydroxylated oxolan-2-one core with vanillyl and veratryl substituents (CAS 34209-69-3) .
  • Key Differences: Hydrogen Bonding: The presence of hydroxyl groups enhances hydrogen-bonding capacity, unlike the non-polar methyl and butanoyl groups in 4-butanoyl-2,2-dimethyloxolan-3-one.

Biological Activity

4-Butanoyl-2,2-dimethyloxolan-3-one, a compound with a unique oxolane structure, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

This compound is characterized by a butanoyl group attached to a dimethyloxolane ring. The molecular formula is C8H14O2C_8H_{14}O_2. Its structure allows for various interactions with biological targets, influencing its activity in different assays.

Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibits significant cytotoxicity as indicated by IC50 values derived from MTT assays.

Cell Line IC50 (µg/ml)
HepG2 (Liver Cancer)312.1 ± 0.2
MCF-7 (Breast Cancer)393.7 ± 0.2

The above table summarizes the cytotoxicity results against HepG2 and MCF-7 cell lines, showcasing its potential as an anticancer agent .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. In vitro studies demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined through standard broth dilution methods.

Microorganism MIC (µg/ml)
Staphylococcus aureus128
Escherichia coli256

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with cellular targets. The butanoyl moiety is believed to facilitate cell membrane penetration, while the oxolane ring may play a role in binding to specific proteins involved in cell signaling pathways.

Case Studies

  • Cytotoxicity in Cancer Models : A study conducted on HepG2 cells revealed that treatment with this compound resulted in increased apoptosis markers compared to control groups. Flow cytometry analysis showed a significant increase in Annexin V positive cells after treatment .
  • Antibacterial Efficacy : In another case study focusing on Staphylococcus aureus infections, the compound was tested in vivo in murine models. Results indicated reduced bacterial load in treated groups compared to untreated controls, supporting its potential use as an antibacterial agent .

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